3-(4-Nitrophenyl)propionitrile
Overview
Description
Synthesis Analysis
3-(4-Nitrophenyl)propionitrile and related compounds are synthesized through various chemical reactions, emphasizing green and straightforward procedures. For example, the synthesis of related nitrophenyl derivatives involves coupling reactions and other methodologies that are efficient and environmentally friendly (Al‐Azmi & Shalaby, 2018).
Molecular Structure Analysis
Molecular structure analysis of nitrophenyl derivatives has been conducted using various spectroscopic methods and crystallography. Studies have elucidated the structural details, revealing how substituents like nitro groups influence the molecular geometry and stability through electronic effects and intramolecular interactions (Zhang et al., 2013).
Chemical Reactions and Properties
Nitrophenyl derivatives, including 3-(4-Nitrophenyl)propionitrile, undergo various chemical reactions, showcasing their reactivity and functional group transformations. Research includes studies on anion binding, color change signaling, and catalytic reactions indicating the versatile chemistry of these compounds (Camiolo et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal structure and phase behavior of nitrophenyl derivatives, have been extensively studied. These investigations provide insights into the solid-state characteristics and the impact of molecular substitutions on the physical attributes of these compounds (Binev et al., 2000).
Chemical Properties Analysis
The chemical properties of 3-(4-Nitrophenyl)propionitrile are influenced by the presence of the nitro group and the cyano group, which affect its reactivity and interactions with other molecules. Studies on their electron-withdrawing effects, charge transfer, and reaction mechanisms provide a comprehensive understanding of their chemical behavior (Graneek et al., 2018).
Scientific Research Applications
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 3-(4-Nitrophenyl)propionitrile, has been found to effectively inhibit copper alloy corrosion in NaCl solution. This inhibition is due to the formation of protective deposits that slow down electrochemical corrosion reactions (Nam, Thang, Hoai, & Hiển, 2016).
Chemical Transformation and Antibacterial Activity : The compound can be chemically transformed by reducing the nitrile group, which leads to the production of substances like 2-2-[3-amino-2-(4-aminophenyl)propyl]phenoxyethanol. Additionally, certain synthesized compounds containing the 4-nitrophenyl group have demonstrated antibacterial activity against various human pathogenic microorganisms (Kuziv, Shablykina, & Khilya, 2017; Uzun, Esen, Koç, Usta, & Ceylan, 2019).
Synthesis and Structural Analysis : Researchers have developed green, fast, and straightforward methods for synthesizing derivatives of 3-(4-Nitrophenyl)propionitrile, such as (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. These studies also confirm the structure and stability of these compounds through various analytical methods (Al‐Azmi & Shalaby, 2018).
Catalysis and Reaction Studies : The compound has been studied in the context of catalytic reactions, such as the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile. It involves a six-membered cyclic transition state with a second amine molecule playing a role in proton exchange and C-OAr bond scission (Um et al., 2015).
Carcinogenicity and DNA Interaction : 3-(4-Nitrophenyl)propionitrile derivatives have been identified as potential markers for carcinogen-DNA interactions. For instance, O6-(2-cyanoethyl)guanine, a marker for the reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA, reveals its potential as a carcinogen marker (Prokopczyk, Bertinato, & Hoffmann, 1988).
Spectral and Structural Changes in Chemistry : The conversion of (4-nitrophenyl)acetonitrile into its carbanion leads to significant spectral and structural changes. These changes are observed in the frequencies and intensities of cyano and nitro stretching bands, which are of importance in understanding chemical interactions and reactions (Binev, Petrova, Tsenov, & Binev, 2000).
Surface Chemistry and Grafting : 4-nitrophenyl groups, related to 3-(4-Nitrophenyl)propionitrile, have been studied for their ability to graft onto carbon and metallic surfaces. This grafting occurs spontaneously without electrochemical induction, indicating potential applications in material science and surface chemistry (Adenier et al., 2005).
Environmental Biodegradation : Certain nitrophenyl compounds, like 3-methyl-4-nitrophenol, have been studied for their degradation by specific bacterial strains, such as Ralstonia sp. SJ98. These studies are crucial in understanding the environmental impact and biodegradation pathways of these compounds (Bhushan et al., 2000).
Safety And Hazards
The safety data sheet for a similar compound, “(S)-3-Amino-3-(3-nitrophenyl)propionic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. It’s recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray1.
Future Directions
The future directions for “3-(4-Nitrophenyl)propionitrile” are not explicitly mentioned in the search results.
Please note that this information is based on the available data and there might be more comprehensive and specific information in scientific literature that is not covered here.
properties
IUPAC Name |
3-(4-nitrophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCIYYRQGBBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407824 | |
Record name | 3-(4-Nitrophenyl)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propionitrile | |
CAS RN |
53563-09-0 | |
Record name | 3-(4-Nitrophenyl)propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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